3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an oxirane (epoxide) group, which is a three-membered cyclic ether, and a benzo[c]chromenone core, which is a fused ring system combining benzene and chromenone structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the chromenone core. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
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Etherification: : The final step involves the etherification of the epoxide with a suitable alcohol or phenol under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The oxirane group can undergo oxidation to form diols. Common oxidizing agents include peracids and osmium tetroxide.
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Reduction: : Reduction of the chromenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
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Substitution: : The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Diols: From oxidation of the oxirane group.
Dihydro derivatives: From reduction of the chromenone core.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules. Its reactive oxirane group makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Chromenes and their derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the oxirane group can enhance the compound’s reactivity with biological molecules, potentially leading to novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The chromenone core can interact with cellular receptors and enzymes, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Similar structure but lacks the tetrahydrobenzo ring.
7-(oxiran-2-ylmethoxy)-4H-chromen-4-one: Another chromene derivative with an oxirane group.
3-(4-chlorophenyl)-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains a chlorophenyl group, adding different chemical properties.
Uniqueness
3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its fused tetrahydrobenzo ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to simpler chromene derivatives.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology and industrial applications.
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-16-14-4-2-1-3-12(14)13-6-5-10(7-15(13)20-16)18-8-11-9-19-11/h5-7,11H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJDXOJQPSSCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4CO4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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